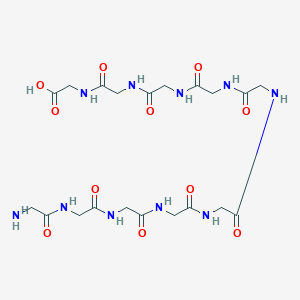
Decaglycine
Descripción general
Descripción
Decaglycine
Aplicaciones Científicas De Investigación
Biochemical Applications
Protein Folding Studies
Decaglycine serves as a model compound for studying protein folding and stability. Its simple structure allows researchers to investigate the influence of peptide length and sequence on folding dynamics. Studies have shown that this compound can adopt multiple conformations depending on environmental conditions, providing insights into the mechanisms underlying protein folding and misfolding .
Enzyme Substrate
In enzymatic reactions, this compound can act as a substrate or inhibitor. Its ability to mimic natural substrates makes it useful in studying enzyme kinetics and mechanisms. Research indicates that modifications to the this compound structure can enhance or inhibit enzyme activity, thus aiding in the design of enzyme inhibitors for therapeutic purposes .
Material Science
Nanomaterials Synthesis
this compound is utilized in the synthesis of nanomaterials due to its capacity to form stable complexes with metal ions. These complexes can serve as precursors for the fabrication of nanoparticles with specific properties. For example, studies have demonstrated that this compound-metal complexes can be used to create silver nanoparticles with antimicrobial properties, making them suitable for applications in biomedical devices .
Hydrogels
The incorporation of this compound into hydrogel systems has been explored for drug delivery applications. Hydrogels formed with this compound exhibit tunable mechanical properties and biodegradability, which are essential for controlled drug release. Research shows that these hydrogels can encapsulate various therapeutic agents, releasing them in a sustained manner over time .
Drug Delivery Systems
Peptide-Based Drug Carriers
this compound's biocompatibility and ability to form stable structures make it an attractive candidate for peptide-based drug delivery systems. By conjugating therapeutic agents to this compound, researchers can enhance the solubility and bioavailability of poorly soluble drugs. Case studies have demonstrated successful delivery of anticancer drugs using this compound as a carrier, improving therapeutic efficacy while minimizing side effects .
Targeted Therapy
In targeted therapy, this compound can be modified to include targeting moieties that allow for specific delivery to diseased tissues. This application is particularly relevant in cancer treatment, where targeted drug delivery can significantly improve treatment outcomes. Research indicates that conjugating targeting ligands to this compound enhances cellular uptake of the drug-loaded carriers in cancer cells compared to normal cells .
Case Studies
Propiedades
Número CAS |
76960-32-2 |
|---|---|
Fórmula molecular |
C20H32N10O11 |
Peso molecular |
588.5 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H32N10O11/c21-1-11(31)22-2-12(32)23-3-13(33)24-4-14(34)25-5-15(35)26-6-16(36)27-7-17(37)28-8-18(38)29-9-19(39)30-10-20(40)41/h1-10,21H2,(H,22,31)(H,23,32)(H,24,33)(H,25,34)(H,26,35)(H,27,36)(H,28,37)(H,29,38)(H,30,39)(H,40,41) |
Clave InChI |
QWTLUPDHBKBULE-UHFFFAOYSA-N |
SMILES |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
SMILES canónico |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
GGGGGGGGGG |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(Gly)10 decaglycine Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly glycyl-glycyl-glycyl-glycyl-glycyl-glycyl-glycyl-glycyl-glycyl-glycine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















